molecular formula C6H4N4O4 B11904273 1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid CAS No. 71965-22-5

1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid

カタログ番号: B11904273
CAS番号: 71965-22-5
分子量: 196.12 g/mol
InChIキー: WKBPMGCUQROFFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid is a purine derivative characterized by a bicyclic aromatic structure fused with a carboxylic acid group at position 8. Purine derivatives are critical in biological systems, serving as building blocks for DNA/RNA and participating in energy transfer (e.g., ATP) and signaling pathways .

特性

CAS番号

71965-22-5

分子式

C6H4N4O4

分子量

196.12 g/mol

IUPAC名

2,6-dioxo-3H-purine-9-carboxylic acid

InChI

InChI=1S/C6H4N4O4/c11-4-2-3(8-5(12)9-4)10(1-7-2)6(13)14/h1H,(H,13,14)(H2,8,9,11,12)

InChIキー

WKBPMGCUQROFFD-UHFFFAOYSA-N

正規SMILES

C1=NC2=C(N1C(=O)O)NC(=O)NC2=O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction typically requires the use of solvents such as toluene or acetic acid and may involve intermediate steps to protect functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets industry standards .

化学反応の分析

反応の種類

1,2,3,6-テトラヒドロ-2,6-ジオキソ-9H-プリン-9-カルボン酸は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤または求電子剤が含まれます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりより高い酸化状態のプリン誘導体が得られる一方、還元によりより低い酸化状態の化合物が生成される可能性があります .

科学的研究の応用

Pharmaceutical Development

1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid has been studied for its potential therapeutic applications. Notably:

  • Cytotoxic Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on human tumor cell lines. Studies have focused on understanding the structure-activity relationship to optimize its efficacy against cancer cells .
  • Anti-inflammatory Properties : Some derivatives have shown promise in treating inflammatory conditions and immune disorders. For example, substituted derivatives have been developed for their potential use in managing autoimmune diseases .

Biochemical Studies

The compound is used in biochemical research to investigate its interaction with various biological targets:

  • Binding Affinity Studies : Interaction studies have demonstrated its binding affinity with enzymes and receptors involved in metabolic pathways. This provides insights into its pharmacodynamics and potential side effects when used therapeutically.

Synthesis of Analogues

The compound serves as a precursor for synthesizing various analogues that may possess improved solubility and bioactivity. Methods include:

  • Nucleophilic Substitution Reactions : These reactions are employed to introduce functional groups that enhance the compound's therapeutic profile .

Case Study 1: Cytotoxicity Against Tumor Cells

A study published in Molecules explored the cytotoxic effects of synthesized derivatives of 1,2,3,6-tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid on human tumor cell lines. The results indicated that specific modifications to the structure significantly enhanced cytotoxicity compared to the parent compound. The most promising derivative exhibited a notable reduction in cell viability at low concentrations .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory applications, researchers synthesized a series of substituted derivatives of 1,2,3,6-tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid. These compounds were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. Results showed that certain derivatives effectively reduced cytokine production, suggesting their potential as therapeutic agents for inflammatory diseases .

作用機序

6. 類似の化合物との比較

類似の化合物

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties and applications of 1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid, we compare it with three structurally related compounds:

1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid (TDPCA)

  • Structure: Monocyclic pyrimidine core with dioxo groups at positions 2 and 6 and a carboxylic acid at position 3.
  • Biological Role : Acts as a precursor for pyrimidine nucleosides (e.g., orotidine) and is involved in nucleotide biosynthesis .
  • Research Findings : DFT studies and molecular docking indicate strong interactions with biological targets, including enzymes in pyrimidine metabolism. Its salts exhibit antioxidant and antimicrobial properties .

Metformin Orotate (4-Pyrimidinecarboxylic Acid Compound)

  • Structure : Combines orotic acid (a pyrimidinecarboxylic acid derivative) with metformin, a biguanide antidiabetic drug.
  • Applications : Enhances metformin’s solubility and bioavailability. Used in treating type 2 diabetes .
  • Key Data : Molecular formula: C₉H₁₅N₇O₄; CAS RN: 58840-24-7 .

cis-1,2,3,6-Tetrahydrophthalic Acid

  • Structure : Cyclohexene dicarboxylic acid derivative, unrelated to purines/pyrimidines.
  • Applications : Primarily a chemical reagent (>97% purity) for organic synthesis (e.g., polymer production) .
  • Key Data : Molecular formula: C₈H₁₀O₄; CAS RN: 2305-26-2 .

Structural and Functional Comparison Table

Parameter 1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic Acid TDPCA Metformin Orotate cis-1,2,3,6-Tetrahydrophthalic Acid
Core Structure Purine bicyclic system Pyrimidine monocyclic system Pyrimidine + biguanide Cyclohexene dicarboxylic acid
Functional Groups 2,6-dioxo, carboxylic acid (position 9) 2,6-dioxo, carboxylic acid (position 4) 2,6-dioxo, carboxylic acid (orotic acid) Two carboxylic acids
Molecular Formula C₇H₅N₅O₄ (inferred) C₅H₄N₂O₄ C₉H₁₅N₇O₄ C₈H₁₀O₄
Molecular Weight ~227.15 g/mol (calculated) 156.10 g/mol 285.26 g/mol 170.16 g/mol
Biological Role Purine metabolism (hypothesized) Pyrimidine biosynthesis Antidiabetic agent Non-biological; industrial reagent
CAS RN Not explicitly provided Not specified in evidence 58840-24-7 2305-26-2

Research Insights and Key Distinctions

  • Purine vs. Pyrimidine Scaffolds : The target compound’s purine core distinguishes it from TDPCA and Metformin orotate, which are pyrimidine-based. Purines have a larger aromatic system, enabling broader π-π interactions in biological systems, while pyrimidines are smaller and more rigid .
  • Functional Group Positioning : The carboxylic acid group at position 9 (purine) vs. position 4 (TDPCA) influences binding affinity and metabolic pathways. For example, TDPCA’s carboxylic acid aligns with pyrimidine salvage enzymes, whereas the purine analog may interact with purine kinases .
  • Therapeutic vs. Industrial Use : Metformin orotate exemplifies therapeutic repurposing of pyrimidinecarboxylic acids, whereas cis-1,2,3,6-Tetrahydrophthalic acid is purely industrial, highlighting how structural analogs diverge in application .

生物活性

1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid (CAS Number: 71965-22-5) is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to nucleobases and exhibits various pharmacological properties that make it a candidate for therapeutic applications.

  • Molecular Formula : C₆H₄N₄O₄
  • Molecular Weight : 184.12 g/mol
  • Structure : The compound features a bicyclic structure typical of purines, with two carbonyl groups and a carboxylic acid functional group.

Biological Activity

The biological activity of 1,2,3,6-tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.

Antiinflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory activity. For instance, substituted derivatives have been shown to be effective in treating inflammatory conditions and immune disorders .

Receptor Antagonism

Some studies suggest that compounds related to this purine derivative act as antagonists at corticotropin-releasing factor (CRF) receptors. This mechanism could be beneficial in treating conditions associated with elevated CRF levels, such as anxiety and depression .

Study 1: Synthesis and Evaluation

A significant study synthesized various derivatives of the compound and evaluated their biological activity. Notably, a derivative demonstrated an IC₅₀ value of 5.4 nM as a CRF(1) receptor antagonist, indicating potent activity .

Study 2: In Vivo Toxicity Assessment

In vivo studies have assessed the toxicity of related compounds in animal models. A dietary study on Sprague Dawley rats revealed that certain derivatives exhibited low toxicity even at high doses (up to 5% in diet), indicating a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeIC₅₀ Value (nM)Reference
CRF(1) Receptor Antagonism1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid5.4
Anti-inflammatorySubstituted derivativesN/A
In Vivo ToxicityRelated compoundsLow toxicity observed

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield/PurityReference
Suzuki CouplingPd(Ph₃)₄, K₂CO₃, toluene, reflux, 12h60-75% (HPLC >95%)
Ester HydrolysisHCl (6M), THF/H₂O, 60°C, 6h85-90% (NMR-confirmed)

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., distinguishing tetrahydro vs. aromatic protons) and confirms carboxylic acid formation (δ ~170 ppm for carbonyl).
  • IR Spectroscopy: Validates C=O stretches (1650–1750 cm⁻¹) and NH/OH groups (broad peaks at 2500–3500 cm⁻¹).
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ for C₈H₇N₅O₄: calc. 261.0395, observed 261.0398).
  • UV-Vis: Identifies π→π* transitions in the purine ring (λmax ~260 nm).
    For advanced characterization, X-ray crystallography or 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

Advanced: How can researchers resolve discrepancies in reported phosphodiesterase (PDE) inhibition data for purine derivatives?

Methodological Answer:
Data contradictions often arise from structural variations (e.g., substituents at positions 6 and 9) or assay conditions. To address this:

Control Experiments: Standardize PDE isoforms (e.g., PDE4 vs. PDE5) and substrate concentrations.

Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., 6-phenyl vs. 6-methoxy groups) and correlate with IC₅₀ values. highlights how 6-substituted purines exhibit CDK-2 selectivity, which can inform PDE inhibition SAR.

Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities based on substituent electronic profiles.

Meta-Analysis: Cross-reference PubChem bioassay data (e.g., ) with peer-reviewed studies to identify outliers .

Advanced: What strategies optimize the compound’s solubility for in vitro biological assays?

Methodological Answer:
Solubility challenges stem from the purine core’s hydrophobicity and carboxylic acid’s pH-dependent ionization. Solutions include:

  • Salt Formation: Prepare sodium/potassium salts at pH >7 (carboxylic acid deprotonation).
  • Co-Solvent Systems: Use DMSO (≤1%) with aqueous buffers (PBS, pH 7.4) or cyclodextrin inclusion complexes.
  • Prodrug Approach: Synthesize ester prodrugs (e.g., ethyl ester) that hydrolyze in physiological conditions (). Validate solubility via HPLC-UV quantification in simulated biological fluids .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:
Electron-withdrawing groups (EWGs) at position 6 (e.g., -NO₂, -COOH) increase electrophilicity at position 2/8, enhancing nucleophilic substitution. Conversely, electron-donating groups (EDGs, e.g., -OCH₃) reduce reactivity. For example:

  • Kinetic Studies: Monitor reaction rates (via LC-MS) between substituted purines and nucleophiles (e.g., amines, thiols).
  • DFT Calculations: Compute Fukui indices to predict reactive sites. ’s SAR data on 6-substituted purines supports this approach, showing EDGs reduce CDK-2 binding affinity due to decreased electrophilicity .

Advanced: What are the challenges in synthesizing enantiomerically pure forms of this compound?

Methodological Answer:
Chirality arises from the tetrahydro ring (positions 1-4). Strategies include:

Chiral Resolution: Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in hydrogenation or cyclization steps.

Enzymatic Methods: Lipases or esterases for kinetic resolution of racemic mixtures.
Validate enantiopurity via polarimetry, chiral HPLC, or X-ray crystallography (if crystals are obtainable) .

Advanced: How can contradictory data in thermal stability studies be reconciled?

Methodological Answer:
Discrepancies may arise from differential scanning calorimetry (DSC) protocols or sample purity. Mitigation steps:

Standardize Protocols: Use identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air).

Purity Assessment: Pre-screen via HPLC (>98% purity) to exclude degradation products.

Dynamic TGA: Correlate weight loss with decomposition pathways (e.g., decarboxylation vs. ring-opening).
Reference NIST thermochemical data () for benchmark comparisons .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。